molecular formula C11H12O4 B3379912 2-Phenyl-1,3-dioxane-4-carboxylic acid CAS No. 178680-96-1

2-Phenyl-1,3-dioxane-4-carboxylic acid

Cat. No.: B3379912
CAS No.: 178680-96-1
M. Wt: 208.21 g/mol
InChI Key: AWRXHWTXLRTSEO-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxane-4-carboxylic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of dioxane, featuring a phenyl group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-dioxane-4-carboxylic acid typically involves the reaction of phenylacetic acid with formaldehyde and a diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-dioxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces phenyl-1,3-dioxane-4-carboxylic acid derivatives.

    Reduction: Yields 2-phenyl-1,3-dioxane-4-methanol.

    Substitution: Results in various substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-1,3-dioxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-dioxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxane-4,6-dione: Similar structure but with an additional carbonyl group.

    2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: Features methyl groups and additional carbonyl functionalities.

Uniqueness

2-Phenyl-1,3-dioxane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a phenyl group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-phenyl-1,3-dioxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)9-6-7-14-11(15-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRXHWTXLRTSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
2-Phenyl-1,3-dioxane-4-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
2-Phenyl-1,3-dioxane-4-carboxylic acid

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